molecular formula C6H5F3N2O B1402984 (6-(Trifluoromethyl)pyrimidin-4-yl)methanol CAS No. 1356111-18-6

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Cat. No. B1402984
CAS RN: 1356111-18-6
M. Wt: 178.11 g/mol
InChI Key: XLEZWHHCIPCFBE-UHFFFAOYSA-N
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Description

“(6-(Trifluoromethyl)pyrimidin-4-yl)methanol” is a chemical compound with the molecular formula C6H5F3N2O. It has a molecular weight of 178.11 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring with a trifluoromethyl group attached at the 6th position and a methanol group attached at the 4th position . Unfortunately, I could not find more detailed information on the molecular structure of this compound.


Physical And Chemical Properties Analysis

“this compound” is stored sealed in dry conditions at 2-8°C . Unfortunately, I could not find more detailed information on the physical and chemical properties of this compound.

Scientific Research Applications

  • Pharmacological Synthesis and Testing : The compound has been used in the synthesis of pyrazolyl-pyrimidine hybrids, which showed significant inhibitory activity for butyrylcholinesterase, suggesting potential pharmacological applications (Zanatta et al., 2020).

  • Catalytic Reduction Studies : It has been involved in catalytic reduction studies, specifically in the formation of 6-methyl-4-pyrimidinol via catalytic reduction processes, indicating its role in organic synthesis and transformation (Yamanaka, 1959).

  • Inorganic Chemistry and Metal Complex Formation : The compound has been used in the formation of complex structures in inorganic chemistry, like in the creation of betweenanene-type structures with copper, exhibiting antiferromagnetic interaction (Ishida et al., 2005).

  • Optical and Electronic Properties Analysis : It has been a subject of study in the field of nonlinear optics and electronic properties, with research focusing on its structural parameters, electronic potential, and non-linear optical exploration (Hussain et al., 2020).

  • Photokinetic Studies : The compound's derivatives have been studied for their photophysical and photochemical properties, shedding light on its potential in photochemistry applications (Ryseck et al., 2013).

  • Antiviral Research : Derivatives of this compound have been synthesized and evaluated for their antiviral activities, particularly against varicella-zoster virus, highlighting its potential use in medicinal chemistry (Robins et al., 2007).

  • Corrosion Inhibition Studies : It has been investigated as a corrosion inhibitor for mild steel in acidic medium, demonstrating its potential application in materials science and engineering (Ma et al., 2017).

  • Dissociation Constants and Thermodynamics : The compound's derivatives have been analyzed for their dissociation constants and thermodynamic parameters, contributing to the understanding of its chemical behavior in various solvents and temperatures (Bhesaniya & Baluja, 2014).

  • Synthesis of Novel Heterocyclic Compounds : It has been used in the synthesis of novel heterocyclic compounds, which are of interest in the development of new pharmaceuticals and materials (Gein et al., 2020).

  • Chemoselective Reduction : Magnesium in methanol, involving this compound, has been used for the chemoselective reduction of pyrimidine-2(1H)-ones, indicating its importance in specific chemical reactions (Singh & Singh, 2009).

properties

IUPAC Name

[6-(trifluoromethyl)pyrimidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEZWHHCIPCFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744434
Record name [6-(Trifluoromethyl)pyrimidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356111-18-6
Record name [6-(Trifluoromethyl)pyrimidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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